

Futibatinib vs. AZD4547 in FGFR2 Fusion Models: A Comparative Guide

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Compound of Interest		
Compound Name:	Futibatinib	
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This guide provides a detailed, objective comparison of the preclinical performance of **futibatinib** (TAS-120) and AZD4547 in cancer models driven by Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. The information herein is supported by experimental data from publicly available research to assist in informed decision-making for research and development.

Executive Summary

Futibatinib and AZD4547 are both potent inhibitors of the FGFR signaling pathway, a critical driver in various cancers, including cholangiocarcinoma with FGFR2 fusions. A key distinction lies in their mechanism of action: **futibatinib** is a second-generation, irreversible inhibitor targeting FGFR1-4, while AZD4547 is a first-generation, reversible, selective inhibitor of FGFR1-3. This fundamental difference appears to influence their efficacy, propensity for inducing resistance, and activity against acquired resistance mutations. Preclinical evidence suggests that **futibatinib** may have a lower propensity for the development of drug-resistant clones compared to AZD4547.

Mechanism of Action

Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR1-4, leading to irreversible inhibition of the receptor.[1][2][3] This "trapping" of the receptor in an inactive state provides sustained target inhibition. AZD4547, in contrast, is an



ATP-competitive inhibitor that reversibly binds to the kinase domain of FGFR1, 2, and 3.[1] Its inhibitory effect is dependent on maintaining sufficient drug concentrations at the target site.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

Compound	Target	IC50 (nmol/L)	Notes
Futibatinib	FGFR1	1.8 ± 0.4	[4]
FGFR2	1.4 ± 0.3	[4]	
FGFR3	1.6 ± 0.1	[4]	
FGFR4	3.7 ± 0.4	[4]	
AZD4547	FGFR1	0.2	Data from separate studies.
FGFR2	2.5	Data from separate studies.	
FGFR3	1.8	Data from separate studies.	_
VEGFR2	24	Weaker activity.	_

Table 2: In Vitro Anti-proliferative Activity (GI50)



Compound	Cell Line	Cancer Type	FGFR Aberration	GI50 (nmol/L)
Futibatinib	OCUM-2MD3	Gastric Cancer	FGFR2 Amplification	~5
SNU-16	Gastric Cancer	FGFR2 Amplification	~10	
KMS-11	Multiple Myeloma	FGFR3 Fusion	~1	
RT-112	Bladder Cancer	FGFR3 Fusion	~50	_
AZD4547	AN3-CA	Endometrial Cancer	FGFR2 Mutation	31

Note: Direct head-to-head GI50 comparisons in the same FGFR2 fusion-positive cell line were not available in the reviewed literature. The data presented is from studies evaluating each compound individually in cell lines with various FGFR aberrations.

Table 3: Comparison of Acquired Resistance in

Preclinical Models

Feature	Futibatinib	AZD4547	Reference
Resistant Clones (OCUM-2MD3)	12 clones at 20 nmol/L	170 clones at 400 nmol/L	[4]
Identified Resistance Mutations	None in FGFR2 kinase domain	FGFR2 K660N (in 61.2% of clones)	[4]
Activity against AZD4547-resistant clones	Potent inhibition (IC50 = 4.8 nmol/L)	High resistance (IC50 = 158.6 nmol/L)	[4]

Experimental Protocols In Vitro Cell Proliferation Assay (General Protocol)



- Cell Seeding: Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of futibatinib or AZD4547 for 72 hours.
- Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or WST-1 (Roche), which quantifies ATP levels or metabolic activity, respectively.
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting
 the dose-response curves to a four-parameter logistic equation using appropriate software
 (e.g., GraphPad Prism).

In Vivo Tumor Xenograft Study (General Protocol)

- Animal Model: Female athymic nude mice (6-8 weeks old) are used.
- Tumor Implantation: 5 x 10⁶ to 10 x 10⁶ cells from an FGFR2 fusion-positive cancer cell line are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.
- Drug Administration: **Futibatinib** or AZD4547 is administered orally, once daily, at specified dose levels. The vehicle control group receives the corresponding vehicle solution.
- Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.

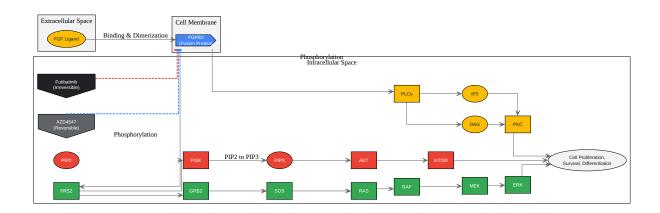
Generation of Drug-Resistant Clones



- Cell Line: A cancer cell line sensitive to FGFR inhibition (e.g., OCUM-2MD3 with FGFR2 amplification) is used.
- Drug Exposure: Cells are continuously exposed to increasing concentrations of futibatinib or AZD4547 over several weeks.
- Isolation of Resistant Clones: Single-cell clones that are able to proliferate at high drug concentrations are isolated using limiting dilution or cloning cylinders.
- Characterization: The GI50 values of the resistant clones to both futibatinib and AZD4547 are determined. The FGFR2 kinase domain is sequenced to identify potential resistance mutations.

Mandatory Visualization

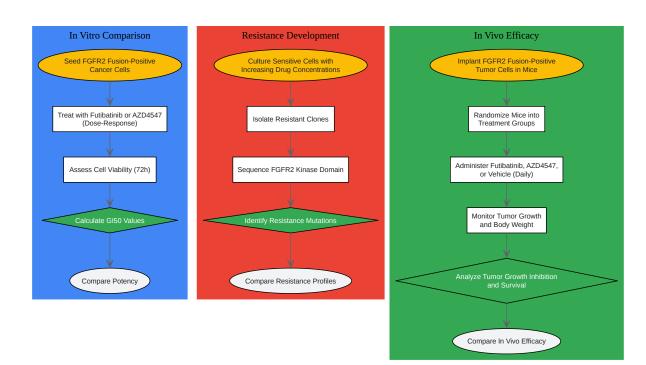




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Caption: FGFR2 signaling pathway and points of inhibition by futibatinib and AZD4547.





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Caption: Experimental workflow for preclinical comparison of **futibatinib** and AZD4547.

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